Piperazine, 1,4-diisobutyryl-
Description
Significance of Piperazine (B1678402) as a Privileged Heterocyclic Scaffold in Academic Chemical Research
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a fundamental structural motif in the field of medicinal chemistry. nih.govresearchgate.net Its prevalence in a multitude of biologically active compounds has led to its designation as a "privileged scaffold." tandfonline.comjocpr.com This term signifies a molecular framework with the ability to bind to various biological targets, making it a valuable starting point for drug discovery. tandfonline.comjocpr.com The widespread use of the piperazine ring in numerous therapeutic areas, including oncology, infectious diseases, and neurology, underscores its importance in academic and industrial research. nih.govresearchgate.net
The physicochemical properties of the piperazine moiety contribute significantly to its privileged status. The two nitrogen atoms can serve as hydrogen bond acceptors and, when protonated, as donors, which facilitates strong interactions with biological macromolecules. bohrium.com This dual nature, combined with its typical chair conformation, allows for the precise three-dimensional arrangement of substituents, a critical factor for target affinity and selectivity. tandfonline.com Furthermore, the incorporation of a piperazine ring often enhances the pharmacokinetic properties of a molecule, such as aqueous solubility and bioavailability, which are crucial for the development of effective oral medications. nih.govtandfonline.com Its metabolic stability and the relative ease of its chemical modification further cement its role as a versatile building block in the design of new therapeutic agents. researchgate.nettandfonline.com
Academic Context and Research Trajectories for 1,4-Disubstituted Piperazine Derivatives
A major focus of academic research has been on 1,4-disubstituted piperazine derivatives, where different functional groups are attached to the two nitrogen atoms. nih.govtandfonline.com This disubstitution pattern allows for a systematic exploration of how modifications to the piperazine core influence a compound's biological activity. researchgate.net By varying the substituents, researchers can fine-tune properties like lipophilicity, steric bulk, and electronic character to optimize interactions with a specific biological target. tandfonline.comtandfonline.com
Research in this area often follows several key trajectories. One prominent path is the synthesis of extensive libraries of both symmetrical and unsymmetrical 1,4-disubstituted piperazines for high-throughput screening against various diseases. ijrpp.comtubitak.gov.tr The development of efficient and versatile synthetic methodologies to create these derivatives is a continuous area of investigation. researchgate.netresearchgate.net Another significant research direction involves using the 1,4-disubstituted piperazine as a linker to connect two distinct pharmacophores, leading to the creation of bivalent ligands or molecules designed to interact with multiple targets simultaneously. tandfonline.com This approach has been particularly fruitful in the development of inhibitors for enzymes and modulators for receptors in the central nervous system. nih.govnih.gov
Specific Research Focus on N-Acyl Piperazines: Foundational Principles
Within the broad class of 1,4-disubstituted piperazines, N-acyl derivatives represent a chemically and biologically significant subclass. These compounds are characterized by the presence of an acyl group (a carbonyl group attached to an alkyl or aryl moiety) on at least one of the piperazine nitrogens. The formation of this amide bond introduces distinct structural and electronic features.
The introduction of an acyl group significantly impacts the conformation and basicity of the piperazine ring. The partial double bond character of the amide C-N bond restricts rotation, leading to the existence of conformational isomers (conformers) at room temperature. rsc.org This can introduce a degree of rigidity to the molecule, which can be advantageous for locking it into a specific bioactive conformation. Furthermore, the electron-withdrawing nature of the carbonyl group reduces the basicity of the adjacent nitrogen atom. This modulation of pKa is a critical tool in drug design, as it can influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties. blumberginstitute.org
The synthesis of N-acyl piperazines is generally straightforward, often involving the reaction of a piperazine with an acyl chloride or a carboxylic acid. ijrpp.comnih.gov This accessibility allows for the systematic variation of the acyl substituent to probe structure-activity relationships (SAR). Academic research in this area focuses on how different acyl groups influence the biological profile of the resulting molecules. nih.govresearchgate.net For instance, studies have explored how N-acyl piperazines interact with various biological targets, leading to the development of potential agents for a range of diseases. nih.govnih.gov The compound "Piperazine, 1,4-diisobutyryl-" is a symmetrical N-acyl piperazine, where both nitrogen atoms are functionalized with an isobutyryl group.
Interactive Data Table: Properties of Piperazine, 1,4-diisobutyryl-
Structure
2D Structure
3D Structure
Properties
CAS No. |
18940-58-4 |
|---|---|
Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
2-methyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C12H22N2O2/c1-9(2)11(15)13-5-7-14(8-6-13)12(16)10(3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
RHJOHGKHWICERH-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C(=O)C(C)C |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C(=O)C(C)C |
Other CAS No. |
18940-58-4 |
Synonyms |
1,4-bis(2-Methyl-1-oxopropyl)-piperazine; |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Acyl Piperazines and Analogues
Strategic Approaches to the Piperazine (B1678402) Ring Formation
The construction of the piperazine ring system can be broadly categorized into two strategic approaches: intermolecular and intramolecular cyclization. researchgate.netscispace.com These pathways utilize different starting materials and reaction mechanisms to assemble the six-membered heterocyclic core. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final piperazine product. nih.gov
Intermolecular Cyclization Pathways
Intermolecular cyclization involves the formation of the piperazine ring from two or more separate molecular entities. researchgate.net These methods are advantageous for creating symmetrical piperazines from simple, readily available starting materials. A common industrial approach involves the catalytic cyclocondensation of ethylenediamine (B42938) (EDA) with ethylene (B1197577) glycol (EG). researchgate.net Another significant intermolecular strategy is the amphoteric diamination of allenes, which allows for the synthesis of various carbon-substituted piperazines by reacting a 1,2-diamine with an allenyl ester. nih.gov This method is notable for its one-pot procedure and its ability to generate piperazine products that can be viewed as β,γ-amino acid derivatives. nih.gov
Additionally, reactions over solid catalysts like modified ZSM-5 and copper-chromite have been employed, where ethylenediamine can react with compounds like propylene (B89431) glycol via a dehydrocyclization route to form the piperazine ring. niscpr.res.in
| Reactants | Catalyst/Conditions | Key Feature | Reference |
|---|---|---|---|
| Ethylenediamine + Ethylene Glycol | Catalytic Cyclocondensation | Forms piperazine via condensation. | researchgate.net |
| 1,2-Diamine + Allenyl Ester | NIS, Cs₂CO₃, then NaBH₃CN | One-pot amphoteric diamination for carbon-substituted piperazines. | nih.gov |
| Ethylenediamine + Propylene Glycol | Modified ZSM-5/Copper-Chromite | Dehydrocyclization over a solid acid catalyst. | niscpr.res.in |
Intramolecular Cyclization Mechanisms
Intramolecular cyclization strategies involve forming the piperazine ring from a single precursor molecule containing the necessary atoms. These methods are often highly selective and are particularly useful for synthesizing unsymmetrically substituted piperazines. researchgate.netscispace.com Prominent examples include the cyclization of aminoethylethanolamine and the catalytic cyclodeamination of diethylenetriamine (B155796) (DETA). researchgate.netscispace.com
A more recent and versatile intramolecular approach involves the reductive cyclization of dioximes. mdpi.comnih.gov This method begins with a sequential double Michael addition of nitrosoalkenes to a primary amine, forming a bis(oximinoalkyl)amine intermediate. This intermediate then undergoes a stereoselective catalytic reductive cyclization to yield the piperazine ring. mdpi.com This strategy is powerful as it allows for the conversion of a primary amino group in a bioactive molecule directly into a piperazine ring, offering a direct path to structural modification. mdpi.comnih.gov Furthermore, manganese(III) acetate-mediated oxidative radical cyclization of unsaturated diacyl and alkyl-acyl piperazine derivatives represents another pathway to functionalized piperazine systems. nih.gov
| Precursor | Catalyst/Conditions | Key Feature | Reference |
|---|---|---|---|
| Diethylenetriamine (DETA) | Catalytic Cyclodeamination | Highly selective formation of piperazine via ammonia (B1221849) elimination. | researchgate.netscispace.com |
| Aminoethylethanolamine | Catalytic Cyclization | Selective cyclization to form the piperazine ring. | researchgate.netscispace.com |
| Bis(oximinoalkyl)amines (Dioximes) | Heterogeneous Catalytic Hydrogenation (e.g., Pd/C, Ra-Ni) | Stereoselective reductive cyclization to form substituted piperazines. | mdpi.comnih.gov |
| Unsaturated diacyl piperazine derivatives | Mn(OAc)₃ | Oxidative radical cyclization to form piperazine-containing dihydrofurans. | nih.gov |
Catalytic Systems in Piperazine Synthesis
Catalysis is central to the efficient and selective synthesis of piperazines. Various catalytic systems, including transition metals, photoredox catalysts, and heterogeneous catalysts, have been developed to facilitate the construction and functionalization of the piperazine scaffold. researchgate.neteurekaselect.com
Transition Metal-Mediated Cyclization and Functionalization
Transition metals, particularly palladium, gold, and iridium, play a crucial role in modern piperazine synthesis. researchgate.netnih.gov Palladium catalysts are widely used for various cyclization reactions. For instance, a base-free Pd(DMSO)₂(TFA)₂ catalyst enables a Wacker-type aerobic oxidative cyclization of alkenes to form piperazines and other N-heterocyles. organic-chemistry.org Another palladium-catalyzed method involves the modular synthesis of highly substituted piperazines by coupling a propargyl unit with diamine components. organic-chemistry.org More complex structures, such as a piperazine-embedded azadibenzo[a,g]corannulene analogue, have been synthesized using a palladium-catalyzed intramolecular C–H activation arylation as a key step. bohrium.com Gold-catalyzed cyclization methods have also been developed, further expanding the toolkit for piperazine synthesis. thieme-connect.comresearchgate.net
| Catalyst | Reaction Type | Application | Reference |
|---|---|---|---|
| Palladium (e.g., Pd(DMSO)₂(TFA)₂) | Wacker-type Aerobic Oxidative Cyclization | Synthesis of piperazines from unsaturated amines. | organic-chemistry.org |
| Palladium | Modular Cyclization | Coupling of propargyl units with diamines for highly substituted piperazines. | organic-chemistry.org |
| Palladium | Intramolecular C–H Arylation | Synthesis of complex polycyclic piperazine-containing structures. | bohrium.com |
| Gold | Cyclization | Alternative transition metal-catalyzed route to piperazine rings. | thieme-connect.comresearchgate.net |
Photoredox Catalysis for C-H Functionalization
Visible-light photoredox catalysis has emerged as a powerful and mild strategy for the direct C–H functionalization of the piperazine ring, a traditionally challenging transformation. mdpi.comnih.gov This approach provides a direct route to novel, structurally diverse piperazine derivatives from existing, simpler precursors. acs.org The mechanism typically involves a photoinduced electron transfer event that oxidizes one of the nitrogen atoms in the piperazine ring, leading to the formation of an α-amino radical after deprotonation. acs.orgencyclopedia.pub This radical intermediate can then be trapped by various coupling partners.
Pioneering work by MacMillan and others has demonstrated the C–H arylation, vinylation, and alkylation of N-protected piperazines. mdpi.comnih.govencyclopedia.pub These reactions often employ iridium-based photocatalysts, such as Ir(ppy)₃. encyclopedia.pub More recently, purely organic photoredox catalysts, like acridinium (B8443388) salts, have been used for the C–H alkylation of piperazines, offering a greener alternative to transition metal-based systems. mdpi.comresearchgate.net
| Catalyst Type | Example Catalyst | Transformation | Key Feature | Reference |
|---|---|---|---|---|
| Iridium-based | Ir(ppy)₃ | α-C–H Arylation/Vinylation | Mild, site-selective functionalization of the piperazine core. | nih.govencyclopedia.pub |
| Organic Dye | Acridinium Salts | α-C–H Alkylation | Metal-free, green approach to C-H functionalization. | mdpi.comresearchgate.net |
| Iridium-based | [Ir(ppy)₂(dtbpy)]PF₆ | Decarboxylative Annulation (CLAP Protocol) | Avoids toxic reagents like tin by using amino-acid derived precursors. | mdpi.comorganic-chemistry.org |
Heterogeneous Catalytic Hydrogenation for Reductive Cyclization
Heterogeneous catalytic hydrogenation is a robust and scalable method, particularly effective for reductive cyclization reactions to form the piperazine ring. mdpi.com This technique is central to the synthesis of piperazines from dioxime precursors, as previously mentioned. mdpi.comnih.gov In this multi-step process, the final and key transformation is the reductive cyclization of a bis(oximinoalkyl)amine.
Commonly used heterogeneous catalysts include palladium on charcoal (Pd/C) and Raney nickel (Ra-Ni), which are valued for being inexpensive and readily available. mdpi.com The reaction typically proceeds under a hydrogen atmosphere. The proposed mechanism involves the catalytic hydrogenolysis of the N-O bonds in the dioxime to form a diimine intermediate, which then cyclizes. Subsequent hydrogenation steps lead to the final saturated piperazine ring. mdpi.com This method has been successfully applied to synthesize a variety of N-substituted and C-substituted piperazines. mdpi.comnih.gov
| Catalyst | Substrate | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| 5%-Pd/C | Dioximes | ~40 bar H₂, 50 °C, Methanol | N-Alkyl and N-Aryl Piperazines | mdpi.com |
| Raney® Nickel (Ra-Ni) | Dioximes | Hydrogenation (varied conditions) | N-Alkyl and N-Aryl Piperazines (substrate dependent) | mdpi.commdpi.com |
| Pd/CoOx | 2-Furoic Acid derivatives | Catalytic Hydrogenation in Water | Piperazin-1-yl(tetrahydrofuran-2-yl)methanone | researchgate.net |
Regioselective N-Functionalization Strategies for Piperazine Derivatives
The selective functionalization of the nitrogen atoms within the piperazine scaffold is a cornerstone of its synthetic chemistry, allowing for the precise installation of various substituents. mdpi.com The ability to control the substitution pattern on the two nitrogen atoms is critical, as this significantly influences the molecule's properties and biological activity. mdpi.com
N-Alkylation through Nucleophilic Substitution and Reductive Amination
N-alkylation is a fundamental transformation for modifying the piperazine core. Two of the most prevalent methods to achieve this are nucleophilic substitution and reductive amination. mdpi.com
Nucleophilic Substitution: This classic method involves the reaction of a piperazine with an alkyl halide or sulfonate. mdpi.com The piperazine nitrogen acts as a nucleophile, displacing a leaving group on the alkyl substrate. To achieve mono-alkylation, a common strategy is to use a protecting group, such as a tert-butyloxycarbonyl (Boc) group, on one of the nitrogen atoms. rsc.org This multi-step process involves protection, alkylation, and subsequent deprotection. mdpi.com Another approach to favor mono-substitution is to use piperazin-1-ium (B1237378) salts, which are less nucleophilic than the free base. muni.czresearchgate.net The reaction conditions, such as the choice of solvent and base, are crucial for controlling the degree of alkylation and minimizing the formation of the di-substituted by-product. The Finkelstein reaction, which involves adding sodium or potassium iodide, can be used to improve yields when using alkyl chlorides or bromides. mdpi.com
Reductive Amination: This powerful and widely used C-N bond-forming reaction involves the condensation of a piperazine with an aldehyde or a ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated piperazine. thieme-connect.comresearchgate.net Common reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are valued for their selectivity and broad functional group tolerance. thieme-connect.comnih.gov Reductive amination is often preferred for its operational simplicity and is a key step in the synthesis of numerous pharmaceutical compounds. mdpi.comresearchgate.net More environmentally benign approaches utilize H₂ as the reducing agent, often in continuous-flow hydrogenation systems, which can circumvent the need for protecting groups and reduce waste. thieme-connect.com
| Methodology | Electrophile/Reagent | Reducing Agent (if applicable) | Key Features & Considerations | Citation |
|---|---|---|---|---|
| Nucleophilic Substitution | Alkyl halides (R-X), Sulfonates (R-OTs, R-OMs) | N/A | Often requires protecting groups for mono-alkylation. Reaction can be accelerated with iodide salts (Finkelstein). | mdpi.com |
| Reductive Amination | Aldehydes (RCHO), Ketones (R₂CO) | NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst | One-pot procedure, high selectivity, widely applicable in drug synthesis. | mdpi.comthieme-connect.comresearchgate.net |
N-Arylation via Cross-Coupling and Nucleophilic Aromatic Substitution
Introducing aryl groups onto the piperazine nitrogen atoms is crucial for many biologically active molecules. The primary methods for this transformation are transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). mdpi.com
Cross-Coupling Reactions: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a major synthetic tool for forming C-N bonds between piperazine and aryl halides or triflates. mdpi.com This method is highly versatile and tolerates a wide range of functional groups. The copper-catalyzed Ullmann-Goldberg reaction represents an alternative, historically significant cross-coupling method for N-arylation. mdpi.com
Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aromatic ring is electron-deficient, typically due to the presence of strong electron-withdrawing groups (e.g., nitro groups) or heteroatoms within the ring (e.g., pyridine, pyrimidine). mdpi.comresearchgate.net The piperazine acts as a nucleophile, displacing a leaving group (commonly a halide) on the activated aromatic ring. researchgate.net SNAr reactions are frequently employed in the synthesis of pharmaceuticals where the piperazine moiety is attached to a heterocyclic aromatic system. mdpi.combohrium.com Gas-phase studies have also investigated the SNAr reaction between piperazine and halobenzyl cations. nih.gov
| Methodology | Aryl Substrate | Catalyst/Conditions | Mechanism Type | Citation |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Aryl halides, Aryl triflates | Palladium catalyst, Ligand, Base | Cross-Coupling | mdpi.com |
| Ullmann-Goldberg Reaction | Aryl halides | Copper catalyst, High temperature | Cross-Coupling | mdpi.com |
| Nucleophilic Aromatic Substitution (SNAr) | Electron-deficient (hetero)arenes | Often base-mediated, no metal catalyst required | Addition-Elimination | mdpi.comresearchgate.net |
Methodologies for N,N'-Diacylation
The synthesis of N,N'-diacylpiperazines, such as the titular compound Piperazine, 1,4-diisobutyryl-, is typically achieved through the reaction of piperazine with two equivalents of an acylating agent. Common acylating agents include acyl chlorides and acid anhydrides. The reaction is often carried out in the presence of a base to neutralize the acid by-product (e.g., HCl). nih.gov
In a one-pot reaction, it is possible to obtain both mono-N-acylated and N,N'-diacylated products. nih.gov To selectively produce the diacylated compound, an excess of the acylating agent is used. Conversely, using an excess of piperazine relative to the acyl chloride can suppress diacylation and favor the mono-acylated product. The conformational behavior of N-acylated piperazines is complex due to the hindered rotation around the amide C-N bond, which can lead to the presence of different rotamers in solution. nih.gov These synthetic strategies are fundamental in developing compounds like N-acyl piperazine derivatives that have been investigated as potential therapeutic agents. nih.gov
Stereoselective Synthesis of Substituted Piperazine Architectures
While N-functionalization is common, introducing substituents onto the carbon backbone of the piperazine ring with stereochemical control presents a greater synthetic challenge. mdpi.commdpi.com Achieving such control is vital, as the spatial arrangement of substituents dramatically impacts molecular recognition by biological targets. acs.org
Diastereoselective Control in Ring Functionalization
Achieving diastereoselective control in the functionalization of the piperazine ring is an area of active research. This involves creating a specific stereoisomer when multiple stereocenters are formed or modified.
One approach is the bidirectional C(sp³)-H bond functionalization, which can be triggered by a Lewis acid-catalyzed sequential hydride shift and cyclization process, affording products with high diastereoselectivity. scilit.comresearchgate.net The choice of catalyst and ligands is critical in controlling the trans/cis diastereoselectivity of the reaction. researchgate.net Another strategy involves the direct, diastereoselective α-C-H lithiation of N-Boc protected piperazines, which provides access to α-functionalized piperazines with good levels of diastereocontrol. mdpi.com Furthermore, iridium-catalyzed [3+3] cycloadditions of imines have been developed to synthesize C-substituted piperazines with excellent regio- and diastereoselective control, leading to a single, previously unreported diastereomer. acs.org The stereochemical outcome of many syntheses is often dependent on the configuration of the starting materials, such as in the reductive cyclization of dioximes derived from primary amines, which predominantly yields cis-2,6-disubstituted piperazines. mdpi.com
Chiral Pool and Auxiliary-Assisted Syntheses
To access enantiomerically pure substituted piperazines, chemists often turn to chiral pool synthesis and chiral auxiliary-assisted methods. These strategies leverage pre-existing sources of chirality to control the stereochemistry of the final product.
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products, most commonly amino acids, as starting materials. researchgate.netrsc.orgrsc.org For example, enantiomerically pure amino acids like (S)-aspartate and (S)-glutamate can be converted through multi-step sequences into chiral piperazine derivatives. rsc.orgrsc.orgnih.gov This strategy has been successfully employed to synthesize a variety of complex piperazine structures, including bridged piperazines and other conformationally restricted analogues. nih.gov The synthesis of potent drug candidates has been achieved starting from commercially available chiral materials, demonstrating the power of this approach to deliver enantiomerically pure target molecules unambiguously. d-nb.info
Auxiliary-Assisted Synthesis: This method involves covalently attaching a chiral auxiliary to an achiral substrate. The auxiliary then directs the stereochemical course of a subsequent reaction before being removed. For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been reported using (R)-(–)-phenylglycinol as a chiral auxiliary. nih.gov Similarly, Ellman's auxiliary has been used in the diastereoselective nucleophilic addition to homochiral α-amino sulfinylimines to produce chiral trifluoromethyl-substituted piperazines. nih.gov Palladium-catalyzed asymmetric allylic alkylation, often employing chiral ligands that act as external auxiliaries, has also emerged as a powerful method for the enantioselective synthesis of piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. nih.gov
| Strategy | Principle | Typical Starting Material/Reagent | Key Advantage | Citation |
|---|---|---|---|---|
| Diastereoselective Functionalization | Control of stereochemistry during ring functionalization (e.g., C-H activation, cyclization). | Substituted piperazines, linear diamine precursors | Creates specific diastereomers from achiral or racemic precursors. | acs.orgscilit.com |
| Chiral Pool Synthesis | Use of naturally occurring enantiopure starting materials. | Amino acids (e.g., glutamate, aspartate), aminocyclohexanols | Provides access to enantiomerically pure products with a defined absolute configuration. | researchgate.netrsc.orgnih.govd-nb.info |
| Auxiliary-Assisted Synthesis | Temporary use of a chiral molecule to direct a stereoselective reaction. | Chiral auxiliaries (e.g., phenylglycinol), chiral ligands | Enables asymmetric transformations on achiral substrates. | nih.govnih.gov |
Comprehensive Spectroscopic and Diffraction Based Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
NMR spectroscopy is the cornerstone for the structural analysis of Piperazine (B1678402), 1,4-diisobutyryl- in solution. The molecule's symmetry, coupled with dynamic conformational processes, gives rise to distinctive spectral features.
The structural backbone of Piperazine, 1,4-diisobutyryl- is mapped out using one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.
¹H NMR Spectroscopy : The proton NMR spectrum is anticipated to show three distinct sets of signals corresponding to the piperazine ring protons and the protons of the isobutyryl groups. Due to the restricted rotation around the amide (N-C=O) bond, the signals for the piperazine protons can be complex. At room temperature, these protons may appear as broad signals, which resolve into sharper, distinct multiplets at lower temperatures. nih.govresearchgate.net
¹³C NMR Spectroscopy : The carbon NMR spectrum provides complementary information, showing signals for the carbonyl carbon, the piperazine ring carbons, and the methine and methyl carbons of the isobutyryl substituents. Similar to the ¹H spectrum, peak broadening or the appearance of multiple signals for the piperazine carbons can occur at room temperature due to slow conformational exchange on the NMR timescale. nih.govresearchgate.net
2D NMR Spectroscopy :
COSY (Correlation Spectroscopy) : This experiment would establish proton-proton coupling networks. It would confirm the connectivity between the methine and methyl protons within the isobutyryl group. It would also help delineate the coupling relationships between the protons on the piperazine ring, which can be complex due to their axial and equatorial environments. researchgate.netresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with its directly attached carbon atom. It provides an unambiguous assignment of the ¹H and ¹³C signals for the piperazine methylenes, and the methine and methyl groups of the isobutyryl substituent. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over two or three bonds. Key correlations would be expected from the piperazine protons to the carbonyl carbon of the isobutyryl group, definitively linking the acyl group to the nitrogen of the piperazine ring.
Table 1: Predicted ¹H and ¹³C NMR Data for Piperazine, 1,4-diisobutyryl-
| Group | Atom Type | Predicted ¹H Chemical Shift (ppm) & Multiplicity | Predicted ¹³C Chemical Shift (ppm) | Key 2D Correlations |
| Isobutyryl | Carbonyl (C=O) | - | ~170-175 | HMBC to piperazine CH₂ and isobutyryl CH |
| Isobutyryl | Methine (CH) | Septet | ~30-35 | COSY to methyl CH₃; HSQC to own C; HMBC to C=O and methyl C |
| Isobutyryl | Methyl (CH₃) | Doublet | ~19-25 | COSY to methine CH; HSQC to own C; HMBC to methine C and C=O |
| Piperazine | Methylene (CH₂) | Multiplet (potentially broad or multiple signals) | ~40-50 | HSQC to own C; HMBC to C=O |
N-acylated piperazines exhibit a complex conformational landscape primarily due to two phenomena: the restricted rotation of the amide bond and the ring inversion of the piperazine core. nih.govrsc.orgscispace.com
Amide Bond Rotation : The N-C(=O) bond has significant double-bond character, which restricts free rotation. This leads to the existence of conformational isomers (rotamers), often described as syn and anti where the substituents on the two nitrogen atoms are on the same or opposite sides of the piperazine ring's mean plane, respectively. nih.govresearchgate.net In symmetrically N,N'-diacylated piperazines, this can result in the observation of multiple sets of signals in the NMR spectrum at low temperatures, which coalesce as the temperature is raised and the rate of rotation increases. nih.govrsc.org
Piperazine Ring Inversion : Like cyclohexane, the piperazine ring predominantly adopts a chair conformation. The ring can undergo inversion between two chair forms. This process, along with the amide bond rotation, contributes to the dynamic behavior observed in NMR spectra. The energy barriers for these conformational changes can be calculated from temperature-dependent (dynamic) NMR experiments by determining the coalescence temperature, where distinct signals from interconverting conformers merge into a single broad peak. rsc.orgscispace.com For N-acylated piperazines, the Gibbs free activation energy (ΔG‡) for these processes is typically in the range of 56 to 80 kJ mol⁻¹. rsc.orgscispace.com
¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms. For Piperazine, 1,4-diisobutyryl-, a single ¹⁵N signal would be expected due to the molecular symmetry. The chemical shift of this signal would be significantly different from that of unsubstituted piperazine. Acylation of the nitrogen atom leads to a deshielding effect, shifting the ¹⁵N resonance to a higher frequency (downfield) due to the electron-withdrawing nature of the isobutyryl group. Studies on cyclic aliphatic amines show that the nitrogen chemical shift is highly sensitive to its chemical environment. nih.gov
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is a critical tool for verifying the molecular weight and elemental formula of Piperazine, 1,4-diisobutyryl- and for gaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS), typically using techniques like electrospray ionization (ESI), is employed to determine the exact mass of the protonated molecule ([M+H]⁺). This accurate mass measurement allows for the unambiguous determination of the elemental formula (C₁₂H₂₂N₂O₂ for the neutral molecule). This technique is standard practice for the characterization of newly synthesized piperazine derivatives. rsc.orgacs.orgtandfonline.com
Table 2: Predicted HRMS Data for Piperazine, 1,4-diisobutyryl-
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₂H₂₃N₂O₂⁺ | 227.1754 |
| [M+Na]⁺ | C₁₂H₂₂N₂O₂Na⁺ | 249.1573 |
In mass spectrometry, particularly under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion of Piperazine, 1,4-diisobutyryl- would be expected to undergo characteristic fragmentation. The analysis of these fragments helps to confirm the molecular structure.
A plausible fragmentation pathway would involve:
Alpha-cleavage : Initial cleavage adjacent to the nitrogen atoms is a common pathway for amines. This could involve the loss of an isobutyryl radical (•COC₃H₇) or a propyl radical (•C₃H₇) from the isobutyryl group.
Cleavage of the Piperazine Ring : The piperazine ring itself can fragment. A characteristic fragmentation pattern for piperazine derivatives involves the symmetrical or asymmetrical cleavage of the ring, often leading to ions corresponding to portions of the ring structure. mdpi.com
Loss of Neutral Molecules : Sequential loss of neutral molecules like ketene (CH₂=C=O) or isobutyraldehyde (C₄H₈O) from the acyl side chains is also possible.
The most prominent fragments would likely arise from the cleavage of the amide bond and the subsequent fragmentation of the piperazine ring, which are established patterns for piperazine-based compounds. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for assessing the purity of volatile and semi-volatile compounds like Piperazine, 1,4-diisobutyryl-. rsc.orgunodc.org The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides data on its molecular weight and fragmentation pattern, which serves as a molecular fingerprint. rsc.orglibretexts.org
In a typical analysis, the compound would exhibit a specific retention time in the GC column. Upon entering the mass spectrometer, electron ionization would lead to the formation of a molecular ion (M+) and characteristic fragment ions. The fragmentation of N-acyl piperazine derivatives is often predictable. nih.govresearchgate.net Key fragmentation pathways for Piperazine, 1,4-diisobutyryl- would likely involve:
Alpha-cleavage: The C-C bond adjacent to the nitrogen atom is a common cleavage point in amines and their derivatives. openstax.orglibretexts.org
Acylium Ion Formation: Cleavage of the bond between the carbonyl carbon and the piperazine nitrogen can generate a stable isobutyryl cation (m/z = 71).
Piperazine Ring Fragmentation: The piperazine ring itself can undergo cleavage to produce characteristic fragments.
The resulting mass spectrum, with its specific pattern of fragment ions and their relative abundances, allows for unambiguous identification and confirmation of purity.
Table 1: Predicted Major Mass Spectral Fragments for Piperazine, 1,4-diisobutyryl-
| m/z (Mass-to-Charge Ratio) | Predicted Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 254 | [C12H22N2O2]+• | Molecular Ion (M+) |
| 183 | [M - C4H7O]+ | Loss of isobutyryl group |
| 71 | [C4H7O]+ | Isobutyryl cation |
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about its functional groups. uobabylon.edu.iqwpmucdn.com For Piperazine, 1,4-diisobutyryl-, the IR spectrum is dominated by absorptions corresponding to its tertiary amide and saturated aliphatic components. spectroscopyonline.com
A non-linear molecule with N atoms has 3N-6 fundamental vibrational modes. libretexts.org For Piperazine, 1,4-diisobutyryl- (C12H22N2O2), this results in 108 possible vibrational modes. These modes include various stretching, bending, rocking, wagging, and twisting motions of the chemical bonds. libretexts.orgvscht.cz The most distinct and analytically useful of these are the characteristic functional group vibrations. Theoretical studies, such as those using density functional theory (DFT), can aid in the precise assignment of these complex vibrational modes. nih.gov
The key functional groups in Piperazine, 1,4-diisobutyryl- give rise to strong and characteristic absorption bands in the IR spectrum. libretexts.orglibretexts.org
C=O Stretching: As a tertiary amide, the compound will exhibit a very strong and sharp absorption band for the carbonyl (C=O) stretch. This typically appears in the range of 1670-1630 cm⁻¹. spectroscopyonline.comuc.edu This is often the most prominent peak in the spectrum.
C-H Stretching: Absorptions from the C-H bonds of the isobutyryl groups and the piperazine ring's methylene (-CH2-) groups are expected in the 3000-2850 cm⁻¹ region. libretexts.orgpressbooks.pub
C-N Stretching: The stretching vibration of the C-N bonds in the tertiary amide and the piperazine ring typically occurs in the 1250-1020 cm⁻¹ region. spectroscopyonline.comorgchemboulder.com These bands are generally of weak to medium intensity. spectroscopyonline.com
Because it is a tertiary amide and a tertiary amine, there will be no N-H stretching or bending vibrations, which are typically seen between 3500-3300 cm⁻¹ and 1640-1550 cm⁻¹, respectively. openstax.orgorgchemboulder.com
Table 2: Characteristic Infrared Absorption Frequencies
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 2975-2850 | C-H Stretch | Alkyl (isobutyryl, piperazine ring) | Strong |
| 1670-1630 | C=O Stretch | Tertiary Amide | Very Strong |
| 1470-1450 | C-H Bend (Scissoring) | -CH2- | Medium |
| 1375 | C-H Bend (Rocking) | -CH(CH3)2 | Medium |
| 1250-1020 | C-N Stretch | Tertiary Amine/Amide | Medium-Weak |
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization:No experimental powder diffraction pattern for "Piperazine, 1,4-diisobutyryl-" has been found, precluding the creation of a data table of diffraction peaks.
While the general principles of crystal engineering and the known structures of other substituted piperazine derivatives could offer speculative insights, such an approach would not meet the required standard of a scientifically accurate and data-driven article. The generation of the requested content is contingent upon the future experimental determination and publication of the crystal structure of "Piperazine, 1,4-diisobutyryl-".
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. For N,N'-diacyl piperazine (B1678402) derivatives, methods such as B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) are commonly used to perform geometry optimizations, frequency calculations, and electronic structure analyses. researchgate.net These computational approaches allow for a detailed understanding of the molecule's behavior at the atomic level, providing insights that are complementary to experimental data.
The conformational landscape of Piperazine, 1,4-diisobutyryl- is expected to be complex, primarily due to the flexibility of the piperazine ring and the rotational freedom of the two isobutyryl groups. The piperazine ring itself can adopt several conformations, with the chair form generally being the most stable, followed by twist-boat and boat conformations. nih.gov For N,N'-disubstituted piperazines, the chair conformation is typically favored. nih.gov
Furthermore, the partial double bond character of the amide C-N bond restricts rotation, leading to the possibility of cis and trans isomers for each acyl group. nih.gov For symmetrically N,N'-disubstituted piperazines, this can result in multiple stable conformers. nih.gov The isobutyryl groups also have rotational freedom around the C-C single bonds. Computational studies on analogous N-acylated piperazines have shown that the interplay of these conformational factors leads to a complex potential energy surface with several local minima. nih.govnih.gov
The optimized molecular geometry of the most stable conformer of Piperazine, 1,4-diisobutyryl- would likely feature a chair conformation for the piperazine ring with the two bulky isobutyryl groups in equatorial positions to minimize steric hindrance. The amide groups are expected to be planar.
Table 1: Predicted Geometrical Parameters for Piperazine, 1,4-diisobutyryl-
| Parameter | Predicted Value |
|---|---|
| C=O Bond Length | ~1.23 Å |
| C-N (amide) Bond Length | ~1.37 Å |
| C-N (ring) Bond Length | ~1.46 Å |
| C-C (ring) Bond Length | ~1.53 Å |
| O=C-N Bond Angle | ~121° |
| C-N-C (ring) Bond Angle | ~112° |
Theoretical vibrational frequency calculations are instrumental in assigning the bands observed in experimental infrared (IR) and Raman spectra. For Piperazine, 1,4-diisobutyryl-, several characteristic vibrational modes are expected. The most intense and prominent band is anticipated to be the C=O stretching vibration (Amide I band) of the two isobutyryl groups. gre.ac.uk This band is typically observed in the region of 1630-1680 cm⁻¹. gre.ac.uk
Other significant vibrational modes would include the C-N stretching vibrations of the amide and the piperazine ring, the CH₂, and CH₃ stretching and bending modes of the isobutyryl groups and the piperazine ring, and various ring deformation modes. gre.ac.uk The calculated vibrational spectrum would aid in the definitive assignment of these modes.
Table 2: Predicted Characteristic Vibrational Frequencies for Piperazine, 1,4-diisobutyryl-
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| C-H (alkyl) stretching | 2850 - 3000 |
| C=O (Amide I) stretching | 1640 - 1670 |
| C-N stretching | 1200 - 1350 |
| CH₂/CH₃ bending | 1350 - 1470 |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and reactivity.
For N,N'-diacyl piperazines like 1,4-diformyl-piperazine, the HOMO is typically localized on the piperazine ring, specifically on the nitrogen and carbon atoms, while the LUMO is distributed over the N-C=O fragments. A similar distribution is expected for Piperazine, 1,4-diisobutyryl-. The electron-withdrawing nature of the isobutyryl groups would lower the energy of the HOMO compared to unsubstituted piperazine. The HOMO-LUMO energy gap is anticipated to be relatively large, suggesting high kinetic stability. biosynth.com
Table 3: Predicted Frontier Molecular Orbital Energies for Piperazine, 1,4-diisobutyryl-
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | ~ -7.0 to -6.5 |
| LUMO Energy | ~ -0.5 to 0.0 |
| HOMO-LUMO Gap | ~ 6.5 to 7.0 |
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution in a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values.
For Piperazine, 1,4-diisobutyryl-, the MEP map is expected to show regions of negative electrostatic potential (typically colored red or yellow) localized around the highly electronegative oxygen atoms of the carbonyl groups. These regions represent the most likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are expected around the hydrogen atoms of the piperazine ring and the isobutyryl groups, indicating potential sites for nucleophilic attack. This charge distribution is a direct consequence of the polar C=O and C-N bonds within the molecule.
Chemical Potential (μ): Related to the escaping tendency of electrons.
Hardness (η): Measures the resistance to charge transfer.
Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
Local reactivity descriptors, such as the Fukui function, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. For Piperazine, 1,4-diisobutyryl-, the carbonyl oxygen atoms are predicted to be the most susceptible to electrophilic attack, while the nitrogen atoms of the piperazine ring would be less reactive due to the electron-withdrawing effect of the acyl groups.
Table 4: Predicted Global Reactivity Descriptors for Piperazine, 1,4-diisobutyryl- (based on analogous compounds)
| Descriptor | Predicted Value (eV) |
|---|---|
| Chemical Potential (μ) | ~ -3.5 to -3.0 |
| Hardness (η) | ~ 6.5 to 7.0 |
| Softness (S) | ~ 0.14 to 0.15 |
| Electrophilicity Index (ω) | ~ 0.7 to 0.8 |
Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are widely used for the prediction of NMR chemical shifts. mdpi.com The predicted chemical shifts can be compared with experimental data to confirm the structure of a compound. The NMR spectrum of Piperazine, 1,4-diisobutyryl- is expected to be influenced by its conformational dynamics. nih.govrsc.org
Due to the restricted rotation around the amide C-N bond, separate signals for the axial and equatorial protons of the piperazine ring may be observed at low temperatures. nih.gov The symmetry of the molecule in its most stable conformation would simplify the spectrum.
Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for Piperazine, 1,4-diisobutyryl-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Piperazine CH₂ | ~ 3.4 - 3.6 | ~ 45 - 50 |
| C=O | - | ~ 170 - 175 |
| CH (isobutyryl) | ~ 2.8 - 3.0 | ~ 30 - 35 |
| CH₃ (isobutyryl) | ~ 1.0 - 1.2 | ~ 19 - 22 |
Advanced Quantum Chemical Topology Analysis
Quantum chemical topology analysis provides a profound understanding of the electronic structure and bonding within a molecule. These methods partition the electron density in three-dimensional space to define atomic basins, chemical bonds, and regions of electron localization, offering insights that go beyond simple structural formulas.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are powerful tools used in quantum chemistry to visualize and quantify the localization of electrons. nih.gov ELF analysis, introduced by Becke and Edgecombe, identifies regions in a molecule where the probability of finding a pair of same-spin electrons is low, which corresponds to areas where single electrons are well-localized. epdf.pub These regions are typically associated with atomic cores, covalent bonds, and lone pairs.
In a hypothetical ELF analysis of Piperazine, 1,4-diisobutyryl-, one would expect to observe:
High ELF values (approaching 1.0) indicating strong electron localization. These would be found in the core shells of the carbon, nitrogen, and oxygen atoms.
Basins of localization corresponding to the covalent bonds (C-C, C-H, C-N, C=O) and the lone pairs on the nitrogen and oxygen atoms. The shape and size of these basins would reveal the nature of the chemical bonds. For instance, the C=O double bond of the isobutyryl group would show a distinct, flattened basin compared to the more symmetrical basins of the C-C single bonds.
Color-mapped 3D plots would visually represent these findings, with colors like red indicating high localization (bonds, lone pairs) and blue indicating low localization or delocalization (regions between atoms). nih.gov
Localized Orbital Locator (LOL) analysis provides complementary information to ELF. It focuses on the kinetic energy density of electrons to map out regions of high and low orbital overlap. For a molecule like Piperazine, 1,4-diisobutyryl-, LOL plots would similarly delineate the core, bonding, and lone pair electrons, offering a clear picture of the molecule's electronic structure. mdpi.com
Quantum Theory of Atoms in Molecules (AIM) Analysis
The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, partitions the total electron density of a molecule into distinct atomic regions, or "basins". This method allows for the rigorous definition of an atom within a molecule and the characterization of the chemical bonds between them.
An AIM analysis of Piperazine, 1,4-diisobutyryl- would involve locating the critical points in the electron density field:
(3, -3) Critical Points: These are attractors, and their locations correspond to the positions of the atomic nuclei.
(3, -1) Critical Points: Known as bond critical points (BCPs), these are found between chemically bonded atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the bond.
A hypothetical AIM analysis would yield data similar to that shown in Table 1 for key bonds.
| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Bond Character |
|---|---|---|---|
| N-C (amide) | ~0.30 | Negative | Covalent |
| C=O (carbonyl) | ~0.45 | Negative | Polar Covalent |
| N-C (ring) | ~0.25 | Negative | Covalent |
| C-C (ring) | ~0.24 | Negative | Covalent |
A negative value for the Laplacian (∇²ρ) indicates a shared-shell interaction, characteristic of covalent bonds. The magnitude of the electron density at the BCP correlates with the bond order. Therefore, the C=O bond would be expected to have the highest electron density among the bonds listed.
Computational Mechanistic Studies
Computational mechanistic studies use quantum chemical calculations to map out the potential energy surface of a chemical reaction. This allows for the identification of reaction pathways, transition states, and intermediates, providing a detailed, step-by-step understanding of the reaction mechanism.
Reaction Pathway Exploration and Transition State Characterization
While no specific reaction pathway studies for Piperazine, 1,4-diisobutyryl- are available, a common reaction involving such amides is hydrolysis. Computational exploration of this reaction would involve:
Mapping the Potential Energy Surface: Calculating the energy of the system as the reactants (amide + water/hydroxide) approach and transform into products.
Locating the Transition State (TS): Identifying the highest energy point along the reaction coordinate. This structure represents the energetic barrier to the reaction.
Frequency Analysis: Characterizing the stationary points. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Protonation Mechanisms and pKa Determination
The basicity of the piperazine nitrogen atoms is a key chemical property. The pKa of a molecule is a measure of the acidity of its conjugate acid. For a base like piperazine, which can be protonated twice, there will be two pKa values (pKa1 and pKa2).
Computational pKa determination typically involves calculating the Gibbs free energy change (ΔG) for the protonation reaction in a solvent. This is often done using thermodynamic cycles and implicit solvent models.
B + H⁺ ⇌ BH⁺
The pKa can be calculated from the free energy of this reaction. For Piperazine, 1,4-diisobutyryl-, the two nitrogen atoms are chemically equivalent. The addition of the first proton creates the monoprotonated conjugate acid. The pKa1 would be associated with this first protonation, and pKa2 with the second.
The electron-withdrawing nature of the two isobutyryl groups is expected to significantly decrease the basicity of the nitrogen atoms compared to the parent piperazine molecule. Studies on various substituted piperazines show that adding electron-withdrawing groups lowers the pKa values. The experimental pKa values for piperazine itself are approximately 9.73 (pKa1) and 5.59 (pKa2). The pKa values for Piperazine, 1,4-diisobutyryl- would be predicted to be considerably lower.
| Compound | pKa1 | pKa2 | Effect of Substituent |
|---|---|---|---|
| Piperazine | ~9.73 | ~5.59 | Reference (unsubstituted) |
| Piperazine, 1,4-diisobutyryl- | Predicted < 9.73 | Predicted < 5.59 | Electron-withdrawing (-C(O)R) groups decrease basicity |
Computational studies would clarify the precise location of protonation and quantify the energetic favorability of forming the mono- and di-protonated species in an aqueous environment.
Mechanistic Investigations of Chemical Transformations Involving the Piperazine, 1,4 Diisobutyryl Scaffold
Kinetic and Mechanistic Studies of Oxidation Reactions
No specific studies on the oxidation of Piperazine (B1678402), 1,4-diisobutyryl- were found. The presence of the electron-withdrawing isobutyryl groups on the nitrogen atoms significantly deactivates the piperazine ring towards oxidation compared to the parent piperazine or its N-alkylated derivatives. Research on the oxidation of piperazine itself typically focuses on the un-substituted or alkyl-substituted forms, and the findings from those studies cannot be accurately extrapolated to the di-acylated compound due to profound differences in electronic and steric environments.
Oxidative Pathways and Reaction Orders
There is no published data detailing the oxidative pathways or determining the reaction orders for the oxidation of Piperazine, 1,4-diisobutyryl-.
Influence of Reaction Conditions on Kinetics
Information regarding the influence of reaction conditions—such as temperature, pH, solvent, or catalyst—on the oxidation kinetics of Piperazine, 1,4-diisobutyryl- is not available in the scientific literature.
Derivation of Rate Laws and Proposed Mechanisms
No rate laws have been derived, and no specific oxidation mechanisms have been proposed for Piperazine, 1,4-diisobutyryl-, as no kinetic studies appear to have been performed.
Linear Free-Energy Relationships (e.g., Hammett Equation)
There are no studies applying linear free-energy relationships, such as the Hammett equation, to investigate the oxidation of a series of substituted derivatives of Piperazine, 1,4-diisobutyryl-.
Reactivity of Amide Functionalities on the Piperazine Ring
While the reactivity of amides is a broad area of chemical research, specific studies focusing on the amide groups within the Piperazine, 1,4-diisobutyryl- molecule are absent from the literature. Amide bonds are generally stable, and their reactivity is influenced by the steric and electronic nature of their substituents. However, without experimental data, any discussion of their reactivity in this specific molecule would be speculative.
Hydrolytic Stability Studies
No experimental data on the hydrolytic stability of Piperazine, 1,4-diisobutyryl- could be located. Such studies would typically involve measuring the rate of hydrolysis under various pH and temperature conditions to determine the compound's stability in aqueous environments. This information has not been publicly reported.
Reduction and Other Chemical Transformations of Amide Bonds
The amide bonds in Piperazine, 1,4-diisobutyryl- are the most reactive sites for chemical transformation. The stability and reactivity of such bonds are influenced by factors like amidicity and carbonylicity, where lower values correspond to higher reactivity researchgate.net. The two isobutyryl groups on the piperazine scaffold are tertiary amides, which are generally stable functional groups. However, they can undergo specific chemical transformations, most notably reduction.
Reduction of Amide Bonds: The reduction of the carbonyl group in the amide functionality of Piperazine, 1,4-diisobutyryl- would yield the corresponding 1,4-diisobutylpiperazine. This transformation is typically accomplished using powerful reducing agents capable of reducing amides, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes.
The general mechanism for reduction with a metal hydride like LiAlH₄ involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon of the isobutyryl group. This is followed by the coordination of the aluminum to the carbonyl oxygen, forming a complex that subsequently eliminates to form an iminium ion intermediate. A second hydride attack on the iminium ion completes the reduction to the amine. Given the symmetrical nature of the starting material, selective reduction of only one amide bond would be challenging without employing advanced protective group strategies or specialized reagents.
Other Transformations: While reduction is the most common transformation, other reactions could theoretically target the amide bond. These include hydrolysis back to piperazine and isobutyric acid, which typically requires harsh acidic or basic conditions. Additionally, the amide bond could be replaced with bioisosteric surrogates, a strategy often used in medicinal chemistry to improve metabolic stability nih.govmdpi.com. For instance, heterocycles like 1,4-disubstituted 1,2,3-triazoles are recognized as effective mimics of the trans-amide bond due to similar electronic and steric properties nih.govmdpi.comnih.gov. However, the direct conversion of the existing amide in Piperazine, 1,4-diisobutyryl- to a triazole is not a straightforward transformation and would require a multi-step synthetic sequence.
Reactions at the Aliphatic Carbons of the Piperazine Ring
The functionalization of the C-H bonds on the saturated piperazine ring is a significant challenge due to their inherent low reactivity. However, modern synthetic methods have enabled such transformations, particularly at the α-carbon position (C2/C3/C5/C6) adjacent to the nitrogen atoms.
The direct and regioselective functionalization of C-H bonds on piperazine scaffolds is a field of active research, aiming to provide efficient access to carbon-substituted piperazine derivatives nih.gov. The nitrogen atoms of the piperazine ring can play a crucial role in directing these reactions. For N-acyl piperazines, the α-position is the most common site for functionalization.
Visible-light photoredox catalysis has emerged as a powerful tool for the direct α-C–H activation of amines nih.gov. In this process, a photocatalyst, upon excitation by light, can abstract a hydrogen atom from the α-carbon of an N-acyl piperazine, generating a radical intermediate. This radical can then engage in various coupling reactions. Studies on related N-acyl piperazine systems have demonstrated successful α-arylation, α-vinylation, and coupling with heteroaryl chlorides using this method nih.gov.
Another strategy involves electroorganic chemistry, where anodic oxidation can convert an N-acyl piperazine into an α-alkoxylated derivative nih.gov. While specific studies on Piperazine, 1,4-diisobutyryl- are not documented, these precedents suggest that regioselective functionalization at the α-carbons is a plausible, albeit challenging, transformation.
The table below summarizes potential regioselective C-H functionalization reactions based on methodologies applied to similar N-acyl piperazine structures.
| Reaction Type | Reagents/Conditions | Potential Product | Reference Example |
| Photoredox α-Arylation | Ir(ppy)₃, Light, Aryl Diazonium Salt | Piperazine, 1-isobutyryl-2-aryl-4-isobutyryl- | α-arylation of N-arylpiperazines nih.gov |
| Photoredox α-Vinylation | Ir(ppy)₃, Light, Vinyl Sulfone | Piperazine, 1-isobutyryl-2-vinyl-4-isobutyryl- | α-vinylation of N-arylpiperazines nih.gov |
| Anodic α-Alkoxylation | Anodic Oxidation, Alcohol | Piperazine, 1-isobutyryl-2-alkoxy-4-isobutyryl- | α-methoxylation of bisformyl piperazine nih.gov |
Modifying the core heterocyclic structure of Piperazine, 1,4-diisobutyryl- through ring-opening or ring-rearrangement reactions is thermodynamically demanding due to the stability of the six-membered ring.
Ring-Opening Reactions: Ring-opening of a saturated, unstrained ring like piperazine is rare and typically requires the pre-installation of activating groups or the use of strained precursors. For example, ring-opening reactions are common for smaller, strained N-heterocycles like aziridines, which can be opened by nucleophiles to synthesize piperazine derivatives mdpi.com. Another strategy involves the ring-opening of bicyclic systems like 1,4-diazabicyclo[2.2.2]octane (DABCO) to generate 1,4-disubstituted piperazines researchgate.net. Direct ring-opening of Piperazine, 1,4-diisobutyryl- itself has not been reported in the literature.
Ring-Contraction/Expansion Reactions: Ring-contraction reactions of saturated N-heterocycles are also uncommon and often proceed through photochemical mechanisms. For instance, related N-acyl piperidine systems have been shown to undergo a photomediated ring contraction to form substituted cyclopentane derivatives nih.gov. This reaction proceeds via a Norrish type II hydrogen atom transfer from the ring carbon to the excited carbonyl of the acyl group, followed by fragmentation and subsequent intramolecular cyclization nih.gov. While theoretically possible for an N-acyl piperazine, this specific transformation remains undemonstrated for the diisobutyryl scaffold. Ring-contraction can also be induced by nucleophiles in specific fused heterocyclic systems, but this is not directly applicable to the simple piperazine ring nih.govbeilstein-journals.org.
Ring-expansion reactions to form seven-membered rings (diazepanes) from piperazines are also known but typically involve complex multi-step sequences, such as ring-opening followed by recyclization with a C1-synthon, rather than a direct rearrangement of the piperazine core.
Supramolecular Chemistry and Self Assembly of Piperazine Based Systems
Piperazine (B1678402) Derivatives as Molecular Building Blocks for Supramolecular Architectures
The piperazine ring is a common motif in supramolecular chemistry due to its well-defined geometry and hydrogen bonding capabilities. Its derivatives are widely utilized as foundational components for constructing larger, ordered supramolecular structures.
Engineering of Hydrogen-Bonded Networks
Piperazine and its derivatives are effective building blocks for the self-assembly of crystalline networks through hydrogen bonds. For instance, piperazine-1,4-diol (B14613724) has been shown to form distinct two-dimensional layered hydrogen-bonded networks when co-crystallized with various acids. rsc.org In proton-transfer compounds, the piperazinium cation can participate in extensive N—H⋯O and N—H⋯N hydrogen bonds, creating complex three-dimensional frameworks. nih.govresearchgate.net The isobutyryl groups in Piperazine, 1,4-diisobutyryl- would introduce steric hindrance that could influence the geometry of these networks, potentially leading to the formation of more discrete or lower-dimensional structures compared to less substituted piperazines. The carbonyl oxygen atoms of the isobutyryl groups could also act as hydrogen bond acceptors, adding another layer of complexity to the potential hydrogen-bonded networks.
Host-Guest Chemistry and Inclusion Complex Formation (e.g., with Cucurbiturils)
The family of cucurbiturils (CBs), pumpkin-shaped macrocycles, are known for their remarkable ability to encapsulate guest molecules within their hydrophobic cavity. researchgate.netnih.gov Various piperazine derivatives have been studied as guests for cucurbiturils. For example, N-methyl- and N-phenylpiperazine functionalized styryl dyes have been investigated for their host-guest complexation with CB nih.gov and CB researchgate.net. researchgate.netnih.gov The binding is influenced by factors such as pH, the dielectric constant of the medium, and the size of the host cavity. researchgate.netnih.gov Similarly, 1-(4-methoxyphenyl)piperazine (B173029) forms a 1:2 host-guest complex with cucurbit researchgate.neturil. semanticscholar.org It is plausible that Piperazine, 1,4-diisobutyryl- could also form inclusion complexes with appropriately sized cucurbiturils, with the hydrophobic isobutyryl groups residing within the macrocycle's cavity.
The table below summarizes the host-guest interactions of various piperazine derivatives with cucurbiturils, providing a basis for predicting the behavior of Piperazine, 1,4-diisobutyryl-.
| Guest Molecule | Host Molecule | Host-Guest Ratio | Reference |
| N-methyl- and N-phenylpiperazine functionalized styryl dyes | CB nih.gov and CB researchgate.net | Not specified | researchgate.netnih.gov |
| 1,4-bis(2-hydroxyethyl)piperazine dihydrochloride | Cucurbit nih.govuril | Not specified | researchgate.net |
| 1-(4-methoxyphenyl)piperazine | Cucurbit researchgate.neturil | 1:2 | semanticscholar.org |
Molecular Recognition Phenomena in Self-Assembled Systems
Molecular recognition is a fundamental principle in supramolecular chemistry, where molecules selectively bind to one another. This process is driven by non-covalent interactions, including hydrogen bonding, hydrophobic effects, and van der Waals forces. The encapsulation of guest molecules by hosts like cucurbiturils is a prime example of molecular recognition. nih.gov The specific chemical characteristics of the guest molecule's substituents play a crucial role in the recognition process. researchgate.netnih.gov In the case of Piperazine, 1,4-diisobutyryl-, the size, shape, and hydrophobicity of the diisobutyryl groups would be key determinants in its recognition by potential host molecules or in its self-assembly into larger structures.
Crystallization and Crystal Engineering of Piperazine-Based Materials
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties by controlling the arrangement of molecules in the crystal lattice. nih.gov This field heavily relies on the predictable nature of intermolecular interactions.
Directed Assembly through Non-Covalent Interactions
The formation of specific, predictable hydrogen bond patterns, often referred to as supramolecular synthons, is a cornerstone of crystal engineering. nih.gov For piperazine-based systems, the chair conformation of the piperazine ring and the orientation of its substituents dictate the geometry of the resulting supramolecular architecture. The assembly is directed by a variety of non-covalent interactions, with hydrogen bonding playing a predominant role. The dynamic and reversible nature of these non-covalent bonds allows for the controlled formation of diverse nano- and micro-structures. mdpi.com In Piperazine, 1,4-diisobutyryl-, the interplay between potential N-H hydrogen bonds (if protonated) and C=O⋯H interactions involving the isobutyryl groups, alongside steric effects, would guide the directed assembly of its crystalline form.
Development of New Piperazine Based Derivatives and Analogues
Functionalization of the Piperazine (B1678402) Ring for Diverse Chemical Scaffolds
While many piperazine-containing drugs feature substituents primarily at the nitrogen positions, recent research has increasingly focused on the functionalization of the carbon atoms of the piperazine ring to expand its structural diversity. mdpi.comrsc.org This approach unlocks new chemical space and allows for the creation of more complex and spatially defined molecules.
Direct functionalization of the carbon atoms in the piperazine ring presents a significant challenge. researchgate.netmdpi.com However, several strategies have emerged to overcome this hurdle, providing access to a broader range of substituted piperazines.
C-H Functionalization: Recent advances in C-H functionalization have provided powerful tools for introducing substituents directly onto the carbon framework of the piperazine ring. mdpi.com These methods offer a more direct and efficient alternative to traditional multi-step syntheses. mdpi.com For instance, photoredox catalysis has been successfully employed for the C-H arylation and vinylation of piperazines. mdpi.com
Cyclization of Linear Diamine Precursors: A common and effective method for synthesizing carbon-substituted piperazines involves the cyclization of appropriately substituted linear diamine precursors. researchgate.netmdpi.com This strategy allows for the controlled introduction of substituents at specific positions on the piperazine ring.
Alternative Synthetic Routes: Other synthetic methodologies, though sometimes limited by the availability of starting materials, have also been explored. These include the hydrogenation of pyrazines, [3+3]-type dimerization of aziridines, and ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives. researchgate.netmdpi.com
The development of these strategies is crucial for overcoming the limitations of traditional synthetic methods and for expanding the accessible chemical space of piperazine derivatives. mdpi.comnih.gov
The synthesis of piperazines with multiple substituents, particularly with defined stereochemistry, remains a complex task. mdpi.com Achieving control over both regioselectivity and stereoselectivity is paramount for creating molecules with specific three-dimensional arrangements, which is often critical for biological activity.
Recent progress in asymmetric synthesis has enabled the preparation of enantiomerically enriched carbon-substituted piperazines. nih.gov For example, catalytic enantioselective methods have been developed for the synthesis of α-tertiary piperazin-2-ones, which can be further converted to the corresponding piperazines. nih.gov Chiral pool synthesis, utilizing readily available chiral starting materials, has also been employed for the asymmetric synthesis of specific piperazine derivatives. nih.gov
A modular approach for the synthesis of 2,6-disubstituted piperazines has been developed, featuring a highly diastereoselective intramolecular hydroamination as the key step. organic-chemistry.org This method allows for the controlled synthesis of piperazines with substituents at the 2 and 6 positions.
Table of Synthetic Strategies for Carbon-Atom Diversification
| Strategy | Description | Key Advantages | Reference |
|---|---|---|---|
| C-H Functionalization | Direct introduction of substituents onto the carbon framework of the piperazine ring. | Direct and efficient, avoids multi-step syntheses. | mdpi.com |
| Cyclization of Linear Diamine Precursors | Synthesis of carbon-substituted piperazines through the cyclization of substituted linear diamines. | Controlled introduction of substituents at specific positions. | researchgate.netmdpi.com |
| Alternative Synthetic Routes | Includes hydrogenation of pyrazines, [3+3]-type dimerization of aziridines, and ring-opening of DABCO derivatives. | Provides access to specific substitution patterns. | researchgate.netmdpi.com |
Scaffold Derivatization via N-Acyl Modifications
N-acylation is a widely used strategy for modifying the properties of the piperazine scaffold. nih.govnih.gov The introduction of acyl groups to one or both nitrogen atoms can significantly influence the compound's conformational behavior, solubility, and biological activity. nih.gov
The synthesis of mono-N-acylated and N,N'-diacylated piperazines can be achieved by reacting piperazine with acyl chlorides. nih.gov The hindered rotation around the newly formed amide bond introduces additional conformational complexity to the piperazine ring system. nih.gov This conformational behavior can be studied using techniques such as NMR spectroscopy. nih.gov
The incorporation of an acyl piperazine moiety has been shown to enhance the biological activity of certain natural product derivatives. nih.gov For example, the introduction of an acyl piperazine group at the C-28 position of some triterpenes significantly improved their antitumor activities. nih.gov
Synthesis of Fused and Bridged Piperazine Systems
Introducing conformational constraints into the piperazine ring through the formation of fused or bridged systems can lead to molecules with more defined three-dimensional structures. nih.govacs.org This reduction in conformational flexibility can enhance binding affinity to biological targets. nih.gov
Diketopiperazines (DKPs), also known as piperazine-2,5-diones, are cyclic dipeptides that represent the smallest class of cyclic peptides. wikipedia.orgacs.org They are commonly formed by the cyclization of dipeptides and are found in various natural products. wikipedia.orgacs.org
The formation of DKPs can sometimes be an undesirable side reaction during solid-phase peptide synthesis (SPPS), particularly when proline is the C-terminal amino acid. digitellinc.comnih.gov Understanding the mechanism of DKP formation is crucial for developing strategies to control or prevent this side reaction. digitellinc.comnih.gov Factors such as the solvent, peptide sequence, and storage conditions can influence the rate of DKP formation. digitellinc.com
Despite being a potential side product, the diketopiperazine scaffold itself is a valuable building block in medicinal chemistry. acs.org Functionalized DKPs can be synthesized through various methods, including the catalytic hydroxy-directed peptide bond formation followed by intramolecular cyclization. acs.org
The synthesis of bicyclic and polycyclic systems containing a piperazine ring offers a powerful strategy for creating conformationally restricted analogues of peptides and other bioactive molecules. nih.govspringernature.com These rigid scaffolds allow for precise control over the spatial orientation of functional groups. nih.govspringernature.com
One approach to creating bicyclic piperazines involves introducing a carbon bridge between two atoms of the piperazine ring. For example, 2,6-bridged piperazines have been synthesized to create rigid scaffolds with functional groups in the bridge. nih.gov The synthesis of these systems often involves the preparation of piperazine-2,6-diones as key intermediates, which are then reacted with dielectrophiles to form the bridge. nih.gov
Another strategy involves fusing the piperazine ring with other ring systems. An array of pyridyl-substituted fused bicyclic piperidines, which can be considered analogues of fused piperazine systems, have been prepared as novel cores for medicinal chemistry. nih.gov The synthesis of such fused systems can be challenging and may require specific blocking strategies to achieve the desired products. nih.gov
Table of Fused and Bridged Piperazine Systems
| System Type | Description | Synthetic Approach | Reference |
|---|---|---|---|
| Diketopiperazines (DKPs) | Cyclic dipeptides containing a piperazine-2,5-dione core. | Cyclization of dipeptides; can be a side reaction in SPPS. | wikipedia.orgacs.orgdigitellinc.comnih.gov |
| Bridged Bicyclic Piperazines | Piperazine ring with a carbon bridge connecting two ring atoms. | Reaction of piperazine-2,6-diones with dielectrophiles. | nih.gov |
| Fused Bicyclic Piperazines | Piperazine ring fused with another ring system. | Various cyclization strategies, may require blocking groups. | nih.gov |
Q & A
Q. Table 1: Example Characterization Data for a 1,4-Diacylpiperazine Derivative
| Property | Method | Observation | Reference |
|---|---|---|---|
| Melting Point | DSC | 91.5–93.5°C (lit.) | |
| Carbonyl Stretch | IR | 1685 cm⁻¹ | |
| Crystal System | X-Ray | Monoclinic, P2₁/c |
Advanced: How do electronic and steric effects of substituents influence the bioactivity of 1,4-diacylpiperazines?
Answer:
Substituents on the acyl groups significantly modulate activity. For example:
- Electron-Withdrawing Groups (EWG) : Enhance inhibitory potency (e.g., 4-chlorophenylsulfonyl groups improve DPP-IV inhibition by 30% compared to EDG) .
- Substitution Position : Ortho- and para-substitutions favor binding due to reduced steric hindrance, while meta-positions disrupt target interactions .
- Steric Bulk : Bulky groups (e.g., trifluoromethyl) may hinder membrane permeability but improve target selectivity .
Q. Methodological Approach :
Synthesize derivatives with systematic substituent variations.
Use in vitro assays (e.g., enzyme inhibition) to quantify activity.
Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding affinities .
Basic: What in vitro assays are recommended for evaluating antibacterial activity of 1,4-diacylpiperazines?
Answer:
- Agar Diffusion Method :
- Minimum Inhibitory Concentration (MIC) :
Advanced: How can molecular docking resolve contradictions in reported biological activities of 1,4-diacylpiperazines?
Answer:
Contradictions often arise from differences in assay conditions or conformational flexibility. A systematic approach includes:
Conformational Analysis : Use Spartan06 with AM1 semi-empirical methods to identify the lowest-energy conformer .
Docking Simulations :
- Target DNA (PDB ID: 1BNA) or enzymes (e.g., DPP-IV) with AutoDock Vina.
- Compare binding affinities (ΔG) and interaction modes (e.g., hydrogen bonds, π-alkyl) .
Validation : Cross-reference docking results with experimental IC₅₀ values to resolve discrepancies .
Q. Table 2: Example Docking Results for 1,4-Bis(2-Chloro-4-Nitrophenyl)Piperazine
| Target | Binding Affinity (ΔG, kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| DNA (DG4) | -7.5 | π-alkyl (4.89 Å), H-bond | |
| DNA (DA6) | -7.4 | H-bond (2.18 Å) |
Basic: What storage conditions are optimal for labile 1,4-diacylpiperazine derivatives?
Answer:
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis .
- Solubility : Use anhydrous DMSO for stock solutions to avoid degradation .
- Handling : Conduct reactions under nitrogen for moisture-sensitive derivatives .
Advanced: How to design 1,4-diacylpiperazines as SIRT1 activators with improved metabolic stability?
Answer:
From , diamide derivatives (e.g., E1231) show SIRT1 activation (EC₅₀ = 0.83 µM). Strategies include:
Structural Modifications :
- Introduce fluorine atoms to reduce cytochrome P450 metabolism.
- Replace ester groups with amides to enhance stability .
In Vitro Stability Assays :
- Incubate compounds in liver microsomes; quantify remaining parent compound via LC-MS.
- Compare half-life (t₁/₂) with lead structures .
Advanced: What computational tools predict the conformational stability of 1,4-diacylpiperazines?
Answer:
- Software : Spartan06 for AM1-based conformational searches .
- Output Metrics : Relative energies (kcal/mol) of conformers; Boltzmann populations at 298 K.
- Example : 1,4-Bis(2-chloro-4-nitrophenyl)piperazine has four low-energy conformers (<2 kcal/mol difference) .
Basic: How to troubleshoot low yields in 1,4-diacylpiperazine synthesis?
Answer:
- Acylation Efficiency : Use excess acyl chloride (2.2 eq) and triethylamine as a base .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from methanol .
Advanced: Why do ortho-substituted derivatives show higher DPP-IV inhibition than meta-analogs?
Answer:
- Steric Alignment : Ortho-substituents orient the acyl group into the enzyme’s hydrophobic pocket, while meta-groups cause misalignment .
- Electrostatic Effects : Para-chloro groups enhance charge-transfer interactions with catalytic residues .
Basic: What safety protocols are essential for handling piperazine derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
